2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride
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Overview
Description
2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride is a nitrogen-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyrrole ring fused with a triazole ring. Such structures are often found in bioactive molecules and have a wide range of applications in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with triazole precursors under specific conditions. For instance, the reaction may involve the use of solid alumina and room temperature for the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Scientific Research Applications
2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride involves its interaction with specific molecular targets. The compound can act as an N-heterocyclic carbene organocatalyst, facilitating various chemical reactions. It may also interact with biological molecules, affecting their function and leading to its observed biological activities.
Comparison with Similar Compounds
Similar compounds to 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride include other nitrogen-containing heterocycles like pyrrolopyrazines and indole derivatives. These compounds share similar structural features but differ in their specific ring systems and substituents. The unique combination of a pyrrole and triazole ring in this compound distinguishes it from these other compounds, contributing to its unique chemical and biological properties .
Properties
CAS No. |
828914-68-7 |
---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.7 |
IUPAC Name |
2-phenyl-3,5,6,7-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;chloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;/h1-3,5-6H,4,7-9H2;1H |
InChI Key |
FRPZAASMSPGXLF-UHFFFAOYSA-N |
SMILES |
C1CC2=[N+](C1)CN(N2)C3=CC=CC=C3.[Cl-] |
solubility |
not available |
Origin of Product |
United States |
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